2-(2,6-dimethylphenoxy)-N-(4-methoxybenzyl)-N-(pyridin-2-yl)acetamide
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Overview
Description
2-(2,6-DIMETHYLPHENOXY)-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxy group, a methoxyphenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-DIMETHYLPHENOXY)-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the phenoxy and methoxyphenyl intermediates, followed by their coupling with the pyridinyl group under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in identifying the most effective reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-DIMETHYLPHENOXY)-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s structure.
Substitution: Substitution reactions can replace specific atoms or groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
2-(2,6-DIMETHYLPHENOXY)-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-DIMETHYLPHENOXY)-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenyl isocyanate
- Diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals
Uniqueness
Compared to similar compounds, 2-(2,6-DIMETHYLPHENOXY)-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C23H24N2O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C23H24N2O3/c1-17-7-6-8-18(2)23(17)28-16-22(26)25(21-9-4-5-14-24-21)15-19-10-12-20(27-3)13-11-19/h4-14H,15-16H2,1-3H3 |
InChI Key |
RVQBMZKURUVNSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
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